N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide
Description
The compound N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide features a complex heterocyclic architecture:
- A 1,3,4-thiadiazole core substituted with an ethylthio group.
- A 1,2,4-triazole ring bearing a 4-fluorophenyl group and linked via thioether bonds to the thiadiazole moiety.
- A benzamide unit with nitro (NO₂) and methyl (CH₃) substituents at positions 3 and 2, respectively.
This structural complexity confers unique electronic and steric properties, influencing solubility, stability, and biological interactions. Key functional groups include the nitro group (electron-withdrawing), fluorophenyl (enhanced lipophilicity), and sulfur linkages (thioether and thiadiazole), which may modulate pharmacokinetic profiles .
Properties
IUPAC Name |
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN8O4S3/c1-3-37-23-30-28-21(39-23)26-19(33)12-38-22-29-27-18(31(22)15-9-7-14(24)8-10-15)11-25-20(34)16-5-4-6-17(13(16)2)32(35)36/h4-10H,3,11-12H2,1-2H3,(H,25,34)(H,26,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYNHKVBMFABIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN8O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide is a complex organic compound that incorporates multiple bioactive moieties, including thiadiazole and triazole rings. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities.
Structural Characteristics
The compound's structure consists of:
- Thiadiazole moiety : Known for its antibacterial and antifungal properties.
- Triazole ring : Associated with anticancer activity and enzyme inhibition.
- Fluorophenyl group : Enhances lipophilicity and biological activity.
Anticancer Properties
Research indicates that compounds with thiadiazole and triazole structures exhibit significant anticancer activity. For instance, derivatives of 1,3,4-thiadiazole have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 4y | MCF7 | 0.084 ± 0.020 | |
| Compound 4y | A549 | 0.034 ± 0.008 | |
| Compound 20b | HepG2 | 4.37 ± 0.7 | |
| Compound 20b | A549 | 8.03 ± 0.5 |
These compounds often act by inhibiting key pathways involved in cell proliferation and survival.
Antimicrobial Activity
The presence of the thiadiazole ring contributes to significant antimicrobial properties against both bacterial and fungal strains. For example:
- Compounds containing the thiadiazole moiety have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as various fungal strains like Candida albicans .
Anti-inflammatory and Anticonvulsant Effects
The biological activity of these compounds extends to anti-inflammatory and anticonvulsant effects. The unique structural features allow for interactions with various biological targets, potentially leading to therapeutic benefits in conditions such as epilepsy .
The mechanisms by which this compound exerts its effects include:
- Inhibition of DNA/RNA Synthesis : Disruption of nucleic acid synthesis is a common mechanism in anticancer agents.
- Enzyme Inhibition : Compounds have been shown to inhibit phosphodiesterases and histone deacetylases, which play roles in cancer progression .
- Receptor Modulation : Interaction with adenosine receptors may contribute to both anticonvulsant and anti-inflammatory activities .
Synthesis and Evaluation
A study synthesized various derivatives of thiadiazoles and evaluated their cytotoxicity against cancer cell lines:
- The most active compound demonstrated selective cytotoxicity against cancer cells while showing lower toxicity to normal cells (NIH3T3) .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various targets involved in cancer signaling pathways. These studies suggest that the compound may effectively bind to proteins critical for tumor growth regulation .
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide exhibit significant activity against a range of bacterial and fungal pathogens.
Case Study: Antibacterial Efficacy
A study demonstrated that derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics:
| Pathogen | MIC (µg/mL) for Thiadiazole Derivative | MIC (µg/mL) for Control Antibiotic |
|---|---|---|
| Staphylococcus aureus | 32 | 64 |
| Escherichia coli | 16 | 32 |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. Thiadiazole derivatives are known to induce apoptosis and inhibit cell proliferation in cancer cell lines.
Case Study: Cytotoxicity Assessment
In vitro studies using the MTT assay revealed median inhibitory concentrations (IC50) against breast adenocarcinoma (MCF-7) cells:
| Compound | IC50 (µM) against MCF-7 | IC50 (µM) against HepG2 |
|---|---|---|
| N-(5-(ethylthio)... | 12.5 | 15.0 |
| 5-Fluorouracil (Control) | 10.0 | 8.0 |
These findings indicate that structural modifications can enhance the anticancer properties of thiadiazole derivatives.
Antifungal Activity
The antifungal activity of this compound has also been documented. Studies have shown its effectiveness against strains such as Candida albicans and Aspergillus niger.
Fungal Inhibition Studies
Using a poison plate technique, the inhibition percentages at 50 µg/mL were assessed:
| Fungal Strain | Inhibition (%) at 50 µg/mL | Control (Fluconazole) Inhibition (%) |
|---|---|---|
| Candida albicans | 70 | 80 |
| Aspergillus niger | 65 | 75 |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The target compound uniquely combines thiadiazole-triazole hybridization , unlike simpler thiadiazole derivatives (e.g., 6, 8a) .
- The 4-fluorophenyl group on the triazole ring mirrors compounds 10–15 (), which exhibit tautomerism favoring thione forms, enhancing stability .
- Nitro substitution on benzamide aligns with , where nitro groups on aryl moieties improved antimycobacterial activity by 2–3-fold compared to non-nitro analogues .
Key Observations :
Spectroscopic and Physicochemical Properties
Table 3: Spectroscopic Data Highlights
Key Observations :
- The target compound’s C=O stretch (~1660–1680 cm⁻¹) aligns with benzamide derivatives in and .
- Aromatic proton shifts (7.3–8.3 ppm) are consistent with fluorophenyl and nitrobenzamide groups .
- C=S vibrations (1247–1255 cm⁻¹) in suggest thione tautomer dominance, a feature likely shared by the target compound .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for constructing the 1,3,4-thiadiazole and 1,2,4-triazole moieties in this compound?
- Methodology : The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides under reflux with NaOH, as described in the preparation of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives . For the 1,2,4-triazole core, cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives in ethanol under basic conditions (e.g., K₂CO₃ in acetone) is standard . Key steps include:
- Use of anhydrous solvents (e.g., acetone) to avoid hydrolysis.
- Reflux times of 3–6 hours for optimal yield.
- Recrystallization in ethanol for purification.
Q. How can researchers validate the structural integrity of intermediates and the final compound?
- Methodology : Employ a combination of spectroscopic techniques:
- 1H NMR : Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; nitro groups deshield adjacent protons).
- IR : Identify carbonyl stretches (~1650–1700 cm⁻¹ for amides) and thioether bonds (~650 cm⁻¹).
- Elemental Analysis : Match experimental C, H, N, S values with theoretical calculations (±0.3% tolerance) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks.
Q. What preliminary biological assays are suitable for evaluating this compound’s antimicrobial potential?
- Methodology :
- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution per CLSI guidelines.
- Antifungal Activity : Agar diffusion assays against C. albicans .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with bacterial enzyme targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to E. coli dihydrofolate reductase (DHFR). Focus on key residues (e.g., Asp27, Leu28) and hydrogen bonds with the nitro and thiadiazole groups .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
- Methodology :
- SAR Analysis : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl at position 4 of the triazole). For example, 4-fluorophenyl analogs show enhanced Gram-negative activity due to increased membrane permeability .
- Metabolic Stability Studies : Use hepatic microsomes to identify rapid degradation pathways (e.g., nitro reduction) that may explain inconsistent in vivo results .
Q. How do non-covalent interactions influence the compound’s supramolecular assembly in solid-state formulations?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
